

4-Bromo-2,6-dimethylanisole: A Versatile Building Block for Chemical Synthesis

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Compound of Interest

Compound Name: **4-Bromo-2,6-dimethylanisole**

Cat. No.: **B076157**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethylanisole is an aromatic organic compound that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a methoxy group and two methyl groups on a brominated benzene ring, provides a unique combination of steric hindrance and electronic properties that can be exploited for the regioselective synthesis of complex molecules. The presence of a bromine atom allows for a variety of cross-coupling reactions, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-2,6-dimethylanisole**, detailed experimental protocols for its key reactions, and illustrates its synthetic utility.

Physicochemical and Spectroscopic Data

The following tables summarize the known physical and spectroscopic data for **4-Bromo-2,6-dimethylanisole**. While experimental spectroscopic data is not readily available in public databases, predicted values are provided for reference.

Table 1: Physical Properties of **4-Bromo-2,6-dimethylanisole**

Property	Value	Reference
CAS Number	14804-38-7	[2] [3] [4]
Molecular Formula	C ₉ H ₁₁ BrO	[1] [4]
Molecular Weight	215.09 g/mol	[1] [2] [4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	117-120 °C at 13 mmHg	[2]
Density	1.347 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.5450	[2]

Table 2: Spectroscopic Data of **4-Bromo-2,6-dimethylanisole**

Spectrum Type	Data
¹ H NMR	Predicted shifts: Aromatic protons (s, 2H), Methoxy protons (s, 3H), Methyl protons (s, 6H). Note: Experimental data not found in searched resources.
¹³ C NMR	Predicted shifts: Aromatic carbons (including C-Br, C-O, C-CH ₃ , and C-H), Methoxy carbon, Methyl carbons. Note: Experimental data not found in searched resources.
Infrared (IR)	Predicted characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds. Note: Experimental data not found in searched resources.
Mass Spectrometry (MS)	Molecular Ion (M ⁺) expected at m/z 214/216 (due to bromine isotopes). [5] Note: Experimental data not found in searched resources.

Key Synthetic Applications and Experimental Protocols

4-Bromo-2,6-dimethylanisole is a versatile substrate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the general experimental protocols for some of the most common transformations.

Disclaimer: The following protocols are general procedures for the reaction types indicated and have not been optimized specifically for **4-Bromo-2,6-dimethylanisole**. Researchers should perform their own optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) for the best results.

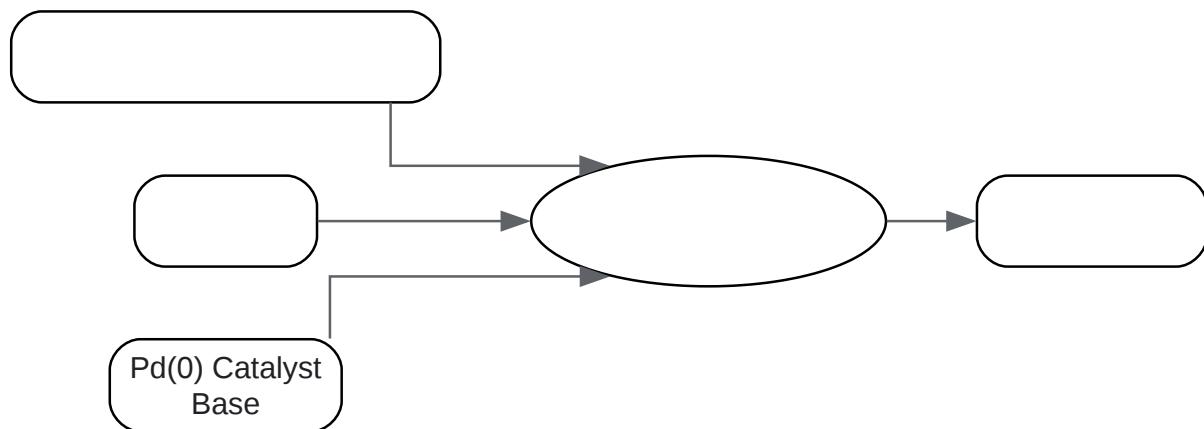
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction can be used to synthesize biaryl compounds from **4-Bromo-2,6-dimethylanisole**.

General Experimental Protocol:

- **Reaction Setup:** In a dry Schlenk flask, combine the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 equivalents).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- **Addition of Reactants and Solvent:** Add **4-Bromo-2,6-dimethylanisole** (1.0 equivalent) and a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) to the flask via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.



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Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

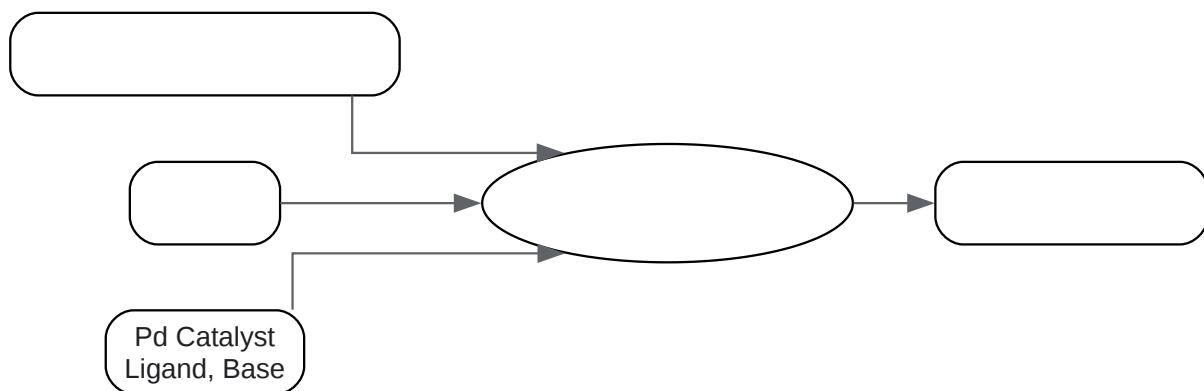
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of **4-Bromo-2,6-dimethylanisole** with a wide variety of primary and secondary amines.

General Experimental Protocol:

- Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1-4 mol%), and a base (e.g., NaOtBu , K_3PO_4 , 1.2-2.0 equivalents) to a dry Schlenk tube.
- Addition of Reactants and Solvent: Add **4-Bromo-2,6-dimethylanisole** (1.0 equivalent), the amine (1.1-1.5 equivalents), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

- Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-120 °C).
- Monitoring: Monitor the reaction by TLC or GC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
- Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify the crude product by column chromatography.



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Caption: General workflow for the Buchwald-Hartwig amination.

Lithiation and Electrophilic Quench

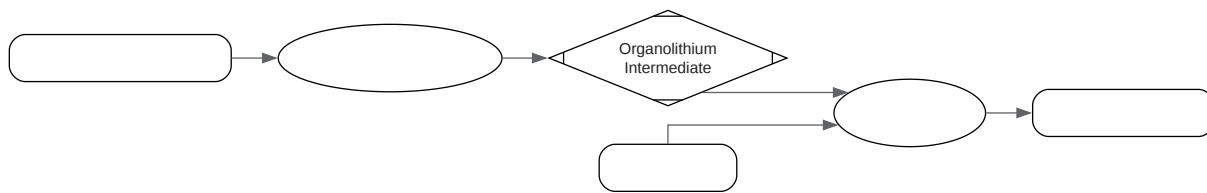
The bromine atom of **4-Bromo-2,6-dimethylanisole** can be exchanged with lithium to form a highly reactive organolithium species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

General Experimental Protocol:

- Reaction Setup: To a solution of **4-Bromo-2,6-dimethylanisole** (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an

inert atmosphere, add a solution of an alkyl lithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.2 equivalents) dropwise.

- Lithiation: Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete halogen-metal exchange.
- Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) to the reaction mixture at -78 °C.
- Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
- Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.



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Caption: Synthetic pathway via lithiation and electrophilic quench.

Conclusion

4-Bromo-2,6-dimethylanisole is a readily accessible and highly useful building block for the synthesis of a diverse array of organic molecules. Its participation in key cross-coupling reactions and organometallic transformations makes it an important tool for medicinal chemists and materials scientists. The steric hindrance provided by the ortho-methyl groups can

influence the regioselectivity of reactions and the conformational properties of the resulting products. This guide provides a foundational understanding of the properties and reactivity of **4-Bromo-2,6-dimethylanisole**, enabling researchers to effectively incorporate this versatile building block into their synthetic strategies.

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